(S)-Spiro[2.5]octane-1-carboxamide
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Overview
Description
(S)-Spiro[25]octane-1-carboxamide is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a spirocyclic carboxylic acid with an amine. One common method is the catalytic amidation of the carboxylic acid using a coupling reagent such as carbodiimide or an activating agent like acyl chloride. The reaction is usually carried out under mild conditions to preserve the integrity of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (S)-Spiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(S)-Spiro[2.5]octane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Spiro[2.5]octane-1-carboxylic acid: A precursor in the synthesis of (S)-Spiro[2.5]octane-1-carboxamide.
Spiro[2.5]octane-1-amine: Another derivative with potential biological activity.
Furan carboxamides: Compounds with similar amide functionality but different ring structures.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This uniqueness allows it to interact with biological targets in ways that other compounds with different structures cannot, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2S)-spiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m1/s1 |
InChI Key |
HDQONKBOIFNIBM-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC2(CC1)C[C@@H]2C(=O)N |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)N |
Origin of Product |
United States |
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